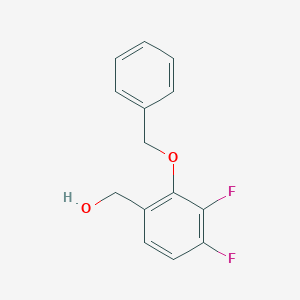

(2-(Benzyloxy)-3,4-difluorophenyl)methanol

Description

Contextual Significance within Contemporary Organic Chemistry

In contemporary organic chemistry, there is a strong emphasis on the development of efficient and selective synthetic methodologies. Fluorinated organic compounds are of particular interest due to the profound effects that fluorine substitution can have on the physicochemical and biological properties of a molecule. organic-chemistry.org The introduction of fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a key strategy in drug discovery. nih.gov Consequently, fluorinated building blocks, such as those derived from (2-(Benzyloxy)-3,4-difluorophenyl)methanol, are in high demand. The presence of multiple fluorine atoms on the phenyl ring of this molecule places it within the important class of polyfluorinated aromatic compounds, which are integral to the synthesis of numerous pharmaceuticals and agrochemicals.

Role as a Key Building Block and Synthetic Intermediate

(2-(Benzyloxy)-3,4-difluorophenyl)methanol serves as a versatile building block in multi-step organic syntheses. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The primary alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage to reveal a reactive phenol (B47542). The difluorophenyl ring can participate in various cross-coupling reactions, allowing for the introduction of additional substituents. These features make (2-(Benzyloxy)-3,4-difluorophenyl)methanol a valuable starting material for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds. ed.ac.uknih.gov

A plausible synthetic route to obtain (2-(Benzyloxy)-3,4-difluorophenyl)methanol involves a two-step process starting from 3,4-difluorophenol (B1294555). The first step is the protection of the hydroxyl group as a benzyl (B1604629) ether, which can be achieved by reacting 3,4-difluorophenol with a benzyl halide in the presence of a base. The resulting 1-(benzyloxy)-3,4-difluorobenzene can then be formylated to introduce a formyl group at the 2-position, yielding 2-(benzyloxy)-3,4-difluorobenzaldehyde. Subsequent reduction of the aldehyde, for example using a mild reducing agent like sodium borohydride (B1222165), would furnish the target compound, (2-(Benzyloxy)-3,4-difluorophenyl)methanol.

Structural Features and Reactivity Potential of the Benzyloxy and Difluorophenyl Moieties

The reactivity of (2-(Benzyloxy)-3,4-difluorophenyl)methanol is dictated by the interplay of its constituent functional groups.

The Benzyloxy Group: The benzyloxy group (BnO) is a widely used protecting group for alcohols and phenols in organic synthesis. beilstein-journals.org It is generally stable to a wide range of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents. This stability allows for selective manipulation of other functional groups within the molecule. The benzyl group can be readily removed under mild conditions, most commonly by catalytic hydrogenation (e.g., using palladium on carbon), which cleaves the benzyl ether to regenerate the hydroxyl group and toluene (B28343) as a byproduct. google.com This deprotection strategy is highly efficient and compatible with many other functional groups.

The Difluorophenyl Moiety: The two fluorine atoms on the phenyl ring significantly influence the reactivity of the aromatic system. Fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The C-F bond is also the strongest single bond to carbon, which can present challenges for direct functionalization. organic-chemistry.org However, recent advances in catalysis have enabled the selective activation and functionalization of C-F bonds, opening up new avenues for the derivatization of fluorinated aromatics. organic-chemistry.orgchemicalbook.comacs.org The fluorine substituents can also influence the regioselectivity of electrophilic aromatic substitution reactions.

The combination of the benzyloxy and difluorophenyl moieties in (2-(Benzyloxy)-3,4-difluorophenyl)methanol creates a molecule with a unique reactivity profile. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the benzylic proton and the reactivity of the alcohol group. Conversely, the benzyloxy group can influence the electronic properties of the aromatic ring, modulating its reactivity in cross-coupling and substitution reactions.

Overview of Research Trajectories for Aryl-Substituted Benzyl Alcohols

Research on aryl-substituted benzyl alcohols is a vibrant area of organic chemistry, with several key trajectories. One major focus is the development of new catalytic methods for their synthesis. This includes cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form the C-C bond between the aryl and benzyl moieties, as well as novel reduction methods for the corresponding aldehydes and ketones. chemicalbook.com There is also significant interest in the asymmetric synthesis of chiral benzyl alcohols, which are important building blocks for enantiomerically pure pharmaceuticals.

Another important research direction is the use of aryl-substituted benzyl alcohols in the synthesis of complex natural products and biologically active molecules. Their ability to be transformed into a variety of other functional groups makes them valuable intermediates in total synthesis. Furthermore, the development of new protecting group strategies for the hydroxyl group of benzyl alcohols continues to be an active area of research, with the goal of finding groups that are stable under specific reaction conditions and can be removed selectively. beilstein-journals.org The unique properties of fluorinated aryl-substituted benzyl alcohols, such as (2-(Benzyloxy)-3,4-difluorophenyl)methanol, place them at the intersection of these research trends, making them highly relevant to the future of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluoro-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFGIAAYZFQRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3,4 Difluorophenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (2-(Benzyloxy)-3,4-difluorophenyl)methanol reveals logical bond disconnections to identify plausible starting materials. The primary disconnection is the C-O bond of the benzyl (B1604629) ether, suggesting a precursor such as 2-hydroxy-3,4-difluorobenzyl alcohol and a benzyl halide. However, a more practical approach involves disconnecting the C-OH bond of the benzylic alcohol, which points to the corresponding aldehyde, 2-(benzyloxy)-3,4-difluorobenzaldehyde, as a key intermediate. This aldehyde can be further disconnected at the benzyloxy group, leading back to 2-hydroxy-3,4-difluorobenzaldehyde and a benzylating agent. The difluorinated aromatic ring can be traced back to simpler fluorinated benzenes.

This leads to two primary retrosynthetic pathways:

Pathway A: (2-(Benzyloxy)-3,4-difluorophenyl)methanol is retrosynthetically derived from the reduction of 2-(benzyloxy)-3,4-difluorobenzaldehyde. This aldehyde is in turn synthesized from the benzylation of 2-hydroxy-3,4-difluorobenzaldehyde.

Pathway B: An alternative, though less common, disconnection involves the formation of the C-C bond of the hydroxymethyl group. This would imply the reaction of a Grignard or organolithium reagent with a suitable electrophile, or the addition of a formaldehyde equivalent to a 2-(benzyloxy)-3,4-difluorophenyl organometallic species.

Classical Synthetic Routes

Classical synthetic methods provide reliable and well-established procedures for the preparation of (2-(Benzyloxy)-3,4-difluorophenyl)methanol, primarily through the reduction of a carbonyl precursor.

The most direct classical route to (2-(Benzyloxy)-3,4-difluorophenyl)methanol is the reduction of its corresponding aldehyde, 2-(benzyloxy)-3,4-difluorobenzaldehyde. This transformation is typically achieved with high efficiency using common hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. libretexts.orgugm.ac.idjconsortium.comresearchgate.netmasterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used for this reduction. study.commasterorganicchemistry.combyjus.com Due to its higher reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). Both reagents generally provide excellent yields of the desired alcohol.

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | (2-(Benzyloxy)-3,4-difluorophenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature | (2-(Benzyloxy)-3,4-difluorophenyl)methanol |

The precursor, 2-(benzyloxy)-3,4-difluorobenzaldehyde, can be synthesized by the Williamson ether synthesis. This involves the O-alkylation of 2-hydroxy-3,4-difluorobenzaldehyde with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

While the reduction of the aldehyde is more common, an alternative classical approach involves the addition of a one-carbon nucleophile to a suitable carbonyl compound. For instance, a Grignard reagent or an organolithium species derived from a protected 2-(benzyloxy)-3,4-difluorobenzene could theoretically react with formaldehyde to yield the target alcohol. However, this method is often less practical due to the challenges in preparing the required organometallic reagent in the presence of the benzyloxy group and the handling of gaseous formaldehyde.

A more feasible, albeit longer, route would involve the formylation of a 2-(benzyloxy)-3,4-difluorophenyl organometallic species to generate the aldehyde, which is then reduced as described in section 2.2.1. For example, 1,2-difluorobenzene can be lithiated and then formylated with N,N-dimethylformamide (DMF) to produce 2,3-difluorobenzaldehyde. google.com A similar strategy could be envisioned for a benzyloxy-substituted analogue.

Modern Catalytic Approaches in Synthesis

Modern synthetic methods offer catalytic and often more efficient and selective routes for the synthesis of complex molecules like (2-(Benzyloxy)-3,4-difluorophenyl)methanol and its precursors.

For the synthesis of chiral analogues of (2-(Benzyloxy)-3,4-difluorophenyl)methanol, where the benzylic carbon is a stereocenter, asymmetric catalytic reduction of a corresponding prochiral ketone would be a powerful strategy. While the target molecule itself is achiral, the principles of asymmetric hydrogenation are relevant for related structures. Asymmetric hydrogenation and transfer hydrogenation are well-established methods for the enantioselective reduction of ketones to chiral alcohols using chiral transition metal catalysts (e.g., Ru, Rh, Ir) with chiral ligands. wikipedia.org

Biocatalytic asymmetric reduction of prochiral ketones using whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases) also presents an environmentally friendly and highly enantioselective alternative. mdpi.comnih.govresearchgate.netoup.com

Transition-metal catalyzed cross-coupling reactions are instrumental in the synthesis of the aromatic core of the precursors. For instance, the formation of the 2-hydroxy-3,4-difluorobenzaldehyde precursor could potentially be achieved through modern coupling strategies. While classical methods for synthesizing substituted benzaldehydes are effective, transition metal-catalyzed reactions offer alternative and often milder conditions for the introduction of functional groups onto the aromatic ring.

Furthermore, the synthesis of the benzyloxy ether linkage, while classically achieved via the Williamson ether synthesis, can also be accomplished using modern copper- or palladium-catalyzed C-O cross-coupling reactions. These methods can sometimes offer advantages in terms of substrate scope and reaction conditions.

Catalytic hydrogenation of the aldehyde precursor, 2-(benzyloxy)-3,4-difluorobenzaldehyde, represents a modern and clean method for its reduction to the corresponding alcohol. researchgate.netnih.govresearchgate.netosti.gov Catalysts based on platinum, palladium, or ruthenium are effective for the hydrogenation of benzaldehydes to benzyl alcohols. researchgate.netresearchgate.net Careful selection of the catalyst and reaction conditions is necessary to avoid over-reduction or debenzylation.

| Catalyst | Hydrogen Source | Typical Conditions | Product |

| Pd/C | H₂ gas | Room temperature, atmospheric or elevated pressure | (2-(Benzyloxy)-3,4-difluorophenyl)methanol |

| PtO₂ | H₂ gas | Room temperature, atmospheric pressure | (2-(Benzyloxy)-3,4-difluorophenyl)methanol |

| Ru/C | H₂ gas | Room temperature, elevated pressure | (2-(Benzyloxy)-3,4-difluorophenyl)methanol |

Green Chemistry Principles in (2-(Benzyloxy)-3,4-difluorophenyl)methanol Synthesis

The application of green chemistry principles to the synthesis of (2-(Benzyloxy)-3,4-difluorophenyl)methanol is crucial for minimizing environmental impact and enhancing the sustainability of the process. Key areas of focus include the selection of solvents, the efficiency and recyclability of catalysts, and the optimization of atom economy and reaction yields.

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses often employ volatile organic compounds (VOCs) that can be hazardous and difficult to dispose of. In the context of synthesizing (2-(Benzyloxy)-3,4-difluorophenyl)methanol, greener alternatives are being explored for both the benzylation of the phenolic precursor and the subsequent reduction of the aldehyde intermediate.

For the benzylation step, which typically involves the reaction of a dihydroxyfluorobenzene derivative with a benzyl halide, solvents like propylene carbonate have been shown to be effective and environmentally friendly alternatives to more hazardous options. acs.org Propylene carbonate is a biodegradable, low-toxicity solvent with a high boiling point, which can also be recycled. acs.org The use of fluorinated alcohols as reaction media has also gained attention due to their unique ability to promote reactions through strong hydrogen-bonding while being poorly nucleophilic themselves. researchgate.net

In the reduction of the benzaldehyde intermediate to the final alcohol product, the choice of solvent can significantly impact the reaction's greenness. While ethers like tetrahydrofuran (THF) are commonly used, greener solvent options such as water, ethanol, or solvent-free conditions are increasingly being investigated for similar reductions.

Table 1: Comparison of Solvents for Benzyl Ether and Benzyl Alcohol Synthesis

| Solvent | Green Chemistry Considerations | Application in Synthesis |

| Toluene (B28343) | Volatile organic compound, potential for environmental pollution. | Commonly used in traditional benzylation reactions. beilstein-journals.orgsemanticscholar.orgnih.gov |

| Trifluorotoluene | Can be a preferable alternative to toluene in some cases. | Used in the synthesis of benzyl ethers. semanticscholar.orgnih.gov |

| Propylene Carbonate | Biodegradable, low toxicity, high boiling point, recyclable. | A green and recyclable solvent for the etherification of benzyl alcohols. acs.org |

| Fluorinated Alcohols | Can promote reactions without the need for a catalyst, low nucleophilicity. | Used as efficient reaction media and promoters in organic synthesis. researchgate.net |

| Water/Ethanol | Readily available, non-toxic, environmentally benign. | Greener solvent options for reduction reactions. |

Catalysts play a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. For the synthesis of (2-(Benzyloxy)-3,4-difluorophenyl)methanol, catalytic approaches can be applied to both the etherification and reduction steps.

In the benzylation of the phenolic precursor, the use of recyclable, heterogeneous catalysts is a key green strategy. For instance, iron(III) chloride has been demonstrated as an effective catalyst for the etherification of benzyl alcohols in the green solvent propylene carbonate. acs.org This approach avoids the use of stoichiometric reagents that generate significant waste.

For the reduction of the 2-(Benzyloxy)-3,4-difluorobenzaldehyde intermediate, various catalytic systems can be employed. Catalytic hydrogenation using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common and often green method, as the catalyst can be easily recovered and reused. The use of hydrogen as the reductant is also highly atom-economical, producing only water as a byproduct.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wjpmr.com Maximizing atom economy is crucial for minimizing waste.

The synthesis of (2-(Benzyloxy)-3,4-difluorophenyl)methanol can be designed to have a high atom economy. The proposed two-step synthesis, involving benzylation followed by reduction, can be optimized for this purpose. The benzylation of a dihydroxyfluorobenzene with benzyl chloride, for example, ideally incorporates all atoms of the benzyl group into the product. The subsequent reduction of the aldehyde to the alcohol using catalytic hydrogenation with H₂ gas is a 100% atom-economical reaction in theory, as all atoms of the reactant and reagent are incorporated into the product.

Optimizing reaction yields is also a critical aspect of green synthesis. High yields mean that less starting material is wasted and the need for extensive purification, which consumes solvents and energy, is reduced. Careful optimization of reaction conditions such as temperature, pressure, reaction time, and catalyst loading is essential to maximize the yield of (2-(Benzyloxy)-3,4-difluorophenyl)methanol.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A comparative analysis of different synthetic routes to (2-(Benzyloxy)-3,4-difluorophenyl)methanol highlights the trade-offs between efficiency, selectivity, and adherence to green chemistry principles.

The reduction of the aldehyde to the alcohol is a well-established transformation. A comparison of reducing agents and methods reveals significant differences in their green credentials.

Table 2: Comparison of Reduction Methods for Benzaldehydes

| Reduction Method | Reducing Agent | Green Chemistry Considerations | Typical Yields | Selectivity |

| Catalytic Hydrogenation | H₂ with Pd/C or Pt/C | High atom economy, recyclable catalyst, produces only water as a byproduct. | High | High for reduction of aldehyde to alcohol. |

| Hydride Reduction | NaBH₄, LiAlH₄ | Lower atom economy, generates stoichiometric inorganic waste. | High | High |

| Transfer Hydrogenation | Isopropanol (B130326), Formic acid | Can be a greener alternative to metal hydrides, avoids the use of high-pressure H₂. | Good to High | High |

Chemical Reactivity and Transformation Mechanisms of 2 Benzyloxy 3,4 Difluorophenyl Methanol

Reactions Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a key site for synthetic modifications, allowing for the introduction of diverse functionalities.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety in (2-(Benzyloxy)-3,4-difluorophenyl)methanol can be selectively oxidized to form the corresponding aldehyde or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents are typically employed for the synthesis of aldehydes to prevent over-oxidation. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents, can facilitate the conversion to the carboxylic acid. organic-chemistry.org

A related transformation involves the oxidative cleavage of benzylic ethers by reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can yield aromatic aldehydes. organic-chemistry.org

Etherification and Esterification Reactions

The hydroxyl group readily undergoes etherification and esterification reactions. Etherification can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation with a base like sodium hydride followed by reaction with an alkyl halide, is a common method. organic-chemistry.org For substrates sensitive to basic conditions, alternative methods are available. For example, the use of 2-benzyloxy-1-methylpyridinium triflate allows for the formation of benzyl (B1604629) ethers under neutral conditions. beilstein-journals.orgsemanticscholar.org This reagent is prepared from 2-benzyloxypyridine and methyl triflate. semanticscholar.org

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent.

Interactive Table: Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Type | Conditions |

| Williamson Ether Synthesis | Sodium Hydride, Alkyl Halide | Alkyl Ether | Basic |

| Benzylation (Neutral) | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl Ether | Neutral, warming |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Acidic |

| Esterification | Acyl Chloride, Pyridine | Ester | Basic |

Nucleophilic Substitution Reactions (e.g., halogenation, amination)

The benzylic hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Halogenation can be achieved using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). Once converted to a benzylic halide, the compound can react with various nucleophiles, such as amines, to introduce nitrogen-containing functional groups.

Transformations of the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for alcohols due to its general stability and the various methods available for its removal. organic-chemistry.org

Catalytic Hydrogenolysis and Deprotection Strategies

The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. organic-chemistry.orgatlanchimpharma.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. atlanchimpharma.comthalesnano.com The reaction proceeds to cleave the benzylic C-O bond, yielding the deprotected alcohol and toluene (B28343). organic-chemistry.org The choice of solvent can significantly impact the reaction rate, with the efficiency generally increasing in the order of toluene < methanol (B129727) < ethanol (B145695) < acetic acid < tetrahydrofuran. atlanchimpharma.com The addition of acid can also facilitate the debenzylation process. atlanchimpharma.com For substrates containing other reducible functional groups, such as alkenes or alkynes, transfer hydrogenolysis using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed to achieve selective deprotection. organic-chemistry.orgnih.gov

Interactive Table: Catalytic Hydrogenolysis Conditions

| Catalyst | Hydrogen Source | Solvent | Key Features |

| 10% Pd/C | Hydrogen Gas | Ethanol, Acetic Acid | Standard, efficient debenzylation. thalesnano.com |

| 20% Pd(OH)2/C | Hydrogen Gas | Various | Pearlman's catalyst, often used for more difficult deprotections. atlanchimpharma.com |

| Pd/C | 1,4-Cyclohexadiene | Ethanol | Transfer hydrogenolysis, selective for benzyl ether cleavage over other reducible groups. organic-chemistry.org |

| Pd/C | Ammonium Formate | Methanol | Transfer hydrogenolysis, avoids the use of hydrogen gas. |

Other Selective Cleavage Methods

While catalytic hydrogenolysis is prevalent, other methods for cleaving benzyl ethers exist, offering alternatives when hydrogenolysis is not suitable.

Acid-catalyzed cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Lewis acids like tin(IV) chloride have been shown to selectively cleave benzyl esters in the presence of benzyl ethers. dal.ca

Oxidative cleavage: Oxidizing agents can be used to remove the benzyl group. For example, p-methoxybenzyl (PMB) ethers, which are structurally related, are readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) due to the electron-donating methoxy (B1213986) group. thieme-connect.de While standard benzyl ethers are more resistant to oxidation, powerful oxidative systems can be employed. nih.gov Recent developments include the use of nitroxyl-radical catalysts in combination with a co-oxidant for the oxidative deprotection of benzyl groups under ambient temperatures. nih.gov

Reductive cleavage: Dissolving metal reductions, such as with sodium in liquid ammonia (B1221849) (Birch reduction), can also be used to cleave benzyl ethers, although this method is often less selective than hydrogenolysis. nih.gov

Reactivity of the Difluorophenyl Moiety

The difluorophenyl core of (2-(Benzyloxy)-3,4-difluorophenyl)methanol is the primary site for several key chemical transformations. The electronic properties of the fluorine and benzyloxy substituents create a unique reactivity profile, particularly in substitution reactions.

Detailed research findings on the electrophilic aromatic substitution patterns and regioselectivity specifically for (2-(Benzyloxy)-3,4-difluorophenyl)methanol are not extensively documented in the reviewed literature. However, the directing effects of the substituents on the aromatic ring can be predicted based on established principles of organic chemistry. The benzyloxy group is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The hydroxymethyl group is a weak deactivator. The interplay of these directing effects would determine the regiochemical outcome of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for fluorinated aromatic compounds, particularly when the ring is substituted with electron-withdrawing groups. electronicsandbooks.comresearchgate.net In the case of (2-(Benzyloxy)-3,4-difluorophenyl)methanol, the two fluorine atoms can potentially act as leaving groups. The success of an SNAr reaction is contingent on the presence of a strong nucleophile and reaction conditions that favor the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate. rug.nl

The regioselectivity of SNAr on unsymmetrical difluoroarenes can be complex and is influenced by the electronic nature of other substituents on the ring. nih.gov For instance, in a study on 4-bromo-1,2-difluorobenzene, nucleophilic substitution occurred preferentially at the fluorine atom meta to the bromo substituent, which is contrary to the generally expected ortho/para directing effect of a halogen. nih.gov This highlights that predicting the exact site of substitution on (2-(Benzyloxy)-3,4-difluorophenyl)methanol would require specific experimental investigation. The electron-donating benzyloxy group would likely disfavor SNAr, while the weakly deactivating hydroxymethyl group would have a lesser impact. Modern computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. rug.nl

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate that can then be quenched with an electrophile.

The benzyloxy group is a known DMG. In the context of (2-(Benzyloxy)-3,4-difluorophenyl)methanol, the oxygen atom of the benzyloxy group can chelate to the lithium atom of a base like n-butyllithium, directing deprotonation to the C5 position, which is ortho to the benzyloxy group. This would provide a regioselective route to 5-substituted derivatives of the parent molecule. A study has shown that an α-lithiobenzyloxy group, formed by lithiation of the benzylic position, can also act as a DMG, further highlighting the utility of the benzyloxy moiety in directing metalation.

Table 1: Potential Regioselectivity in Directed Ortho-Metalation

| Directing Group | Position of Metalation | Subsequent Electrophilic Quench |

|---|

Multi-Component Reactions Incorporating (2-(Benzyloxy)-3,4-difluorophenyl)methanol

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity.

A review of the current literature does not provide specific examples of (2-(Benzyloxy)-3,4-difluorophenyl)methanol being utilized as a reactant in multi-component reactions. While the functional groups present in the molecule, such as the hydroxyl group, could potentially participate in certain MCRs, dedicated studies to explore this are not available.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (2-(Benzyloxy)-3,4-difluorophenyl)methanol |

| n-butyllithium |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For (2-(Benzyloxy)-3,4-difluorophenyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish the connectivity within the molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra offer the initial and most fundamental layer of structural information. The proton NMR spectrum reveals the number of different types of protons and their neighboring environments, while the carbon NMR spectrum provides information about the carbon framework of the molecule.

In a typical ¹H NMR spectrum of (2-(Benzyloxy)-3,4-difluorophenyl)methanol, distinct signals are expected for the aromatic protons of both the difluorophenyl and the benzyl (B1604629) rings, as well as for the benzylic and methylene (B1212753) protons. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the difluorophenyl ring are significantly influenced by the fluorine substituents, and the carbon-fluorine coupling constants (J-coupling) provide valuable structural information.

Table 1: Predicted ¹H and ¹³C NMR Data for (2-(Benzyloxy)-3,4-difluorophenyl)methanol

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂OH | ~4.7 | ~60 |

| -OCH₂-Ph | ~5.1 | ~71 |

| Phenyl Ring (C₆H₅) | 7.3-7.5 | 127-137 |

| Difluorophenyl Ring (C₆H₂F₂) | 6.9-7.2 | 110-155 (with C-F coupling) |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For (2-(Benzyloxy)-3,4-difluorophenyl)methanol, COSY would show correlations between the aromatic protons on the same ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for unambiguously assigning the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbon and proton atoms (typically over two or three bonds). This is crucial for establishing the connectivity between different functional groups. For instance, an HMBC experiment would show a correlation between the methylene protons of the benzyloxy group and the carbon atom of the difluorophenyl ring to which the oxygen is attached, confirming the ether linkage.

Fluorine NMR Spectroscopy (¹⁹F NMR) for Fluoroaromatic Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a vital tool for the characterization of (2-(Benzyloxy)-3,4-difluorophenyl)methanol. The ¹⁹F NMR spectrum provides information about the chemical environment of each fluorine atom. The chemical shifts and the coupling constants between the two fluorine atoms (F-F coupling) and between the fluorine and neighboring protons (H-F coupling) are highly diagnostic for confirming the substitution pattern on the aromatic ring.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of the compound with a high degree of confidence. For (2-(Benzyloxy)-3,4-difluorophenyl)methanol (C₁₄H₁₂F₂O₂), the expected exact mass would be calculated and compared with the experimental value.

Table 2: Predicted HRMS Data for (2-(Benzyloxy)-3,4-difluorophenyl)methanol

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₄H₁₃F₂O₂⁺ | 251.0883 |

| [M+Na]⁺ | C₁₄H₁₂F₂O₂Na⁺ | 273.0703 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.

For (2-(Benzyloxy)-3,4-difluorophenyl)methanol, key fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) from the benzyl group, and the cleavage of the C-C bond adjacent to the hydroxymethyl group. The fragmentation pattern of the difluorophenyl moiety would also provide further structural confirmation.

Vibrational Spectroscopy Methodologies

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of (2-(Benzyloxy)-3,4-difluorophenyl)methanol is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the aromatic rings, the ether linkage, and the carbon-fluorine bonds.

The presence of the primary alcohol is expected to be confirmed by a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration. The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1000 cm⁻¹ range. The benzylic ether linkage (Ar-O-CH₂) is anticipated to show characteristic C-O-C stretching vibrations, typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) rings should produce a series of sharp peaks between 1600 and 1450 cm⁻¹. The difluorophenyl moiety will introduce strong C-F stretching vibrations, which are typically found in the 1350-1150 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted aromatic rings can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for (2-(Benzyloxy)-3,4-difluorophenyl)methanol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3500-3200 (broad) | Primary Alcohol |

| Aromatic C-H Stretch | 3100-3000 | Benzene Rings |

| Aliphatic C-H Stretch | 2950-2850 | Methylene (-CH₂-) |

| C=C Stretch | 1600-1450 | Aromatic Rings |

| C-F Stretch | 1350-1150 | Aryl Fluoride |

| Asymmetric C-O-C Stretch | 1275-1200 | Aryl Ether |

| C-O Stretch | 1050-1000 | Primary Alcohol |

| Symmetric C-O-C Stretch | 1075-1020 | Aryl Ether |

This table presents predicted data based on typical vibrational frequencies of the functional groups present in the molecule.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information for the complete structural elucidation of (2-(Benzyloxy)-3,4-difluorophenyl)methanol.

The symmetric breathing vibrations of the aromatic rings are expected to produce strong and sharp signals in the Raman spectrum, typically around 1000 cm⁻¹. nih.gov Aromatic C=C stretching vibrations will also be prominent in the 1600-1550 cm⁻¹ region. While the O-H stretch is generally weak in Raman spectra, the C-H stretching vibrations of both the aromatic and methylene groups will be observable. The C-F bonds, due to their polarity, may show weaker Raman signals compared to their strong IR absorptions. The skeletal vibrations of the entire molecule will contribute to a complex fingerprint region, which is unique to the compound. Analysis of Raman spectra of structurally similar compounds, such as other substituted benzyl alcohols, can aid in the detailed assignment of the observed vibrational modes. nih.govacs.org

Table 2: Predicted Raman Spectroscopy Data for (2-(Benzyloxy)-3,4-difluorophenyl)methanol

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group/Vibration |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene Rings |

| Aliphatic C-H Stretch | 2950-2850 | Methylene (-CH₂-) |

| Aromatic C=C Stretch | 1600-1550 | Benzene Rings |

| Aromatic Ring Breathing | ~1000 | Symmetric Ring Vibration |

| C-O-C Stretch | 1150-1050 | Ether Linkage |

This table presents predicted data based on typical Raman shifts for the functional groups and vibrations within the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for these purposes.

The development of a robust HPLC method is crucial for the purity assessment of (2-(Benzyloxy)-3,4-difluorophenyl)methanol. Given the aromatic and moderately polar nature of the compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

A typical RP-HPLC setup would employ a C18 stationary phase, which provides excellent retention for aromatic compounds. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be necessary to ensure the elution of the target compound with a reasonable retention time and good resolution from any potential impurities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic rings exhibit strong absorbance, likely around 254 nm or 270 nm. The method's performance would be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification.

Table 3: Illustrative HPLC Method Parameters for (2-(Benzyloxy)-3,4-difluorophenyl)methanol

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides a representative set of starting conditions for HPLC method development.

Direct analysis of (2-(Benzyloxy)-3,4-difluorophenyl)methanol by GC-MS can be challenging due to its relatively high boiling point and the presence of a polar hydroxyl group. Therefore, derivatization is often employed to increase the volatility and thermal stability of the analyte. A common derivatization strategy for alcohols is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether.

The resulting TMS derivative can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components, and the mass spectrometer provides information on its molecular weight and fragmentation pattern. The fragmentation of the TMS derivative of (2-(Benzyloxy)-3,4-difluorophenyl)methanol in the mass spectrometer is expected to be influenced by the presence of the benzyl and difluorophenyl groups. Cleavage of the benzylic C-O bond is a common fragmentation pathway for benzyl ethers, which would lead to the formation of a tropylium ion (m/z 91). whitman.edu Other characteristic fragments would arise from the difluorophenyl moiety and the TMS group. Analysis of these fragments allows for the unambiguous identification of the compound.

Table 4: Predicted Key Mass Fragments for the TMS-Derivative of (2-(Benzyloxy)-3,4-difluorophenyl)methanol in GC-MS

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Structural Origin |

|---|---|---|

| 322 | [M]⁺ (Molecular Ion) | TMS-derivative of the parent compound |

| 307 | [M-CH₃]⁺ | Loss of a methyl group from TMS |

| 215 | [M-C₇H₇O]⁺ | Cleavage of the benzyl ether |

| 143 | [C₇H₆F₂O]⁺ | Difluorobenzyl fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

This table presents predicted mass fragments for the trimethylsilyl (TMS) derivative of the target compound based on common fragmentation patterns.

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals of (2-(Benzyloxy)-3,4-difluorophenyl)methanol can be grown, X-ray crystallography would provide definitive information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the construction of an electron density map, from which the positions of the individual atoms can be determined. This would confirm the connectivity of the atoms and provide insights into the conformation of the benzyloxy group relative to the difluorophenyl ring. Furthermore, analysis of the crystal packing can reveal the nature and extent of intermolecular forces, such as hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the aromatic rings, which govern the solid-state structure. While no specific crystallographic data for (2-(Benzyloxy)-3,4-difluorophenyl)methanol is currently available in the public domain, studies on structurally related benzyl ethers have demonstrated the utility of this technique in elucidating their solid-state conformations. kaust.edu.sa

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| (2-(Benzyloxy)-3,4-difluorophenyl)methanol |

Computational Chemistry and Theoretical Modeling of 2 Benzyloxy 3,4 Difluorophenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, governed by the principles of quantum mechanics, can predict a wide range of molecular attributes from the ground state energy to reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometry, and electronic and spectroscopic properties of molecules. For a molecule like (2-(Benzyloxy)-3,4-difluorophenyl)methanol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular structure. researchgate.netresearchgate.net These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and stability.

Furthermore, DFT is instrumental in predicting the reactivity of the molecule. By calculating the distribution of electron density, it is possible to identify regions of the molecule that are electron-rich and susceptible to electrophilic attack, and regions that are electron-poor and prone to nucleophilic attack. This is often visualized through Molecular Electrostatic Potential (MEP) maps, where different colors represent varying electrostatic potentials on the molecular surface. nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO energy gaps)

A key aspect of quantum chemical calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. biomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us This can be indicative of higher biological activity or greater polarizability. nih.gov For (2-(Benzyloxy)-3,4-difluorophenyl)methanol, the presence of the electron-withdrawing fluorine atoms and the electron-donating benzyloxy group would significantly influence the energies of the HOMO and LUMO, and consequently the energy gap. Theoretical calculations for similar fluorinated and benzyloxy-containing compounds suggest that the HOMO-LUMO gap for this molecule would likely fall in a range that indicates moderate to high reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like (2-(Benzyloxy)-3,4-difluorophenyl)methanol are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.

Energy minimization studies are performed to find the lowest energy conformation, which is the most stable state of the molecule. These studies typically involve systematic or random changes to the molecule's geometry, followed by energy calculations to identify the minimum energy structure. For (2-(Benzyloxy)-3,4-difluorophenyl)methanol, the key rotational bonds would be around the ether linkage and the bond connecting the phenyl ring to the methanol (B129727) group. The presence of the bulky benzyloxy group and the fluorine atoms will create steric hindrance and intramolecular interactions, such as hydrogen bonding, that will favor certain conformations over others. Computational studies on similar fluorinated benzyl (B1604629) alcohols have shown that intramolecular interactions significantly influence the conformational landscape. nih.gov The polarity of the solvent can also play a crucial role in stabilizing different conformers and would be considered in these studies.

Reaction Mechanism Elucidation through Computational Simulation

For instance, the synthesis of this compound may involve a nucleophilic substitution reaction. Computational modeling could help in understanding the step-by-step process of this reaction, including the breaking and forming of bonds, and the energy barriers associated with each step. This information is crucial for optimizing reaction conditions to improve yield and selectivity.

In Silico Molecular Docking Studies with Biological Targets (focus on interaction mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For (2-(Benzyloxy)-3,4-difluorophenyl)methanol, molecular docking studies would involve docking the molecule into the active site of a specific biological target, such as an enzyme or a receptor. The results of the docking simulation would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose. Analysis of the binding pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govrsc.org The benzyloxy and difluorophenyl moieties of the molecule would likely play a significant role in these interactions.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | Tyr234, Phe345, Leu123 |

| Interaction Types | Hydrogen Bond, Hydrophobic, π-π Stacking |

Applications of 2 Benzyloxy 3,4 Difluorophenyl Methanol As a Synthetic Precursor

Precursor in the Synthesis of Fluorinated Pharmaceuticals

The search did not yield specific examples of (2-(Benzyloxy)-3,4-difluorophenyl)methanol being used as a direct precursor, scaffold, or intermediate in the synthesis of named fluorinated pharmaceuticals. While related structures are mentioned in the broader context of drug discovery, direct evidence for this specific compound is not provided in the available literature.

There is no specific information available detailing the use of (2-(Benzyloxy)-3,4-difluorophenyl)methanol as a foundational scaffold for the development of novel drug candidates.

No specific instances of (2-(Benzyloxy)-3,4-difluorophenyl)methanol serving as an intermediate in the synthesis of particular pharmaceutical analogs were found in the searched scientific literature.

Role in the Synthesis of Natural Products and Their Analogs

The utility of the benzyl (B1604629) ether as a protecting group is a general concept in the synthesis of complex molecules, including natural products. However, no specific examples of (2-(Benzyloxy)-3,4-difluorophenyl)methanol being incorporated into alkaloid architectures or used in the synthesis of complex polycyclic systems were identified.

Information on the incorporation of the (2-(Benzyloxy)-3,4-difluorophenyl)methanol moiety into alkaloid structures is not available in the reviewed literature.

There is no available data on the use of (2-(Benzyloxy)-3,4-difluorophenyl)methanol in the synthesis of complex polycyclic systems.

Development of Advanced Organic Materials

The search for applications of (2-(Benzyloxy)-3,4-difluorophenyl)methanol in the development of advanced organic materials such as polymers or liquid crystals did not yield any relevant results.

Utility in Ligand Design for Catalysis

The chemical scaffold of (2-(Benzyloxy)-3,4-difluorophenyl)methanol presents a versatile platform for the synthesis of advanced ligands, particularly those employed in asymmetric catalysis. The strategic placement of the benzyloxy, difluoro, and methanol (B129727) functionalities allows for a series of synthetic transformations to construct sterically demanding and electronically tunable ligands. These ligands are crucial for achieving high levels of enantioselectivity and catalytic activity in a variety of chemical reactions.

The primary utility of (2-(Benzyloxy)-3,4-difluorophenyl)methanol in ligand design lies in its potential as a precursor for chiral biaryl monophosphine ligands. This class of ligands has demonstrated significant success in numerous palladium-catalyzed cross-coupling reactions. The synthesis of such ligands from (2-(Benzyloxy)-3,4-difluorophenyl)methanol can be envisioned through a multi-step process that leverages established synthetic methodologies.

A plausible synthetic pathway commences with the conversion of the methanol group into a more reactive leaving group, such as a bromide or triflate. This transformation sets the stage for a subsequent Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would enable the coupling of the functionalized phenyl ring with another aryl or heteroaryl boronic acid or ester, thereby constructing the biaryl backbone of the ligand. The choice of the coupling partner is critical as it will significantly influence the steric and electronic properties of the final ligand and, consequently, its performance in catalysis.

Following the construction of the biaryl scaffold, the introduction of the phosphine moiety is typically achieved through a directed ortho-lithiation strategy. The benzyloxy group on the phenyl ring can act as a directed metalation group (DMG), guiding the lithiation to the ortho position. Subsequent quenching of the resulting aryllithium species with a suitable chlorophosphine, such as chlorodiphenylphosphine, would install the desired phosphine group. This step is crucial for creating the catalytically active center of the ligand.

The fluorine atoms at the 3- and 4-positions of the phenyl ring are not merely passive substituents. They are expected to exert a significant electronic influence on the resulting ligand. The strong electron-withdrawing nature of fluorine can modulate the electron density at the phosphorus atom, which in turn affects the ligand's coordination to the metal center and the catalytic activity of the resulting complex. It has been observed that fluorinated ligands can enhance the reactivity and selectivity in certain catalytic transformations, such as Pd-catalyzed fluorination reactions.

The benzyloxy group, in addition to its role as a directing group, can also be a point of further modification. For instance, debenzylation would reveal a hydroxyl group, which could be functionalized to introduce additional steric bulk or chiral elements, further refining the ligand's properties. This modularity allows for the creation of a library of ligands with systematically varied steric and electronic profiles, facilitating the optimization of catalysts for specific applications.

The potential catalytic applications for ligands derived from (2-(Benzyloxy)-3,4-difluorophenyl)methanol are broad. Chiral biaryl monophosphine ligands are known to be effective in a range of asymmetric reactions, including Suzuki-Miyaura couplings to form axially chiral biaryls, carbon-nitrogen bond-forming reactions, and various other cross-coupling processes. The unique combination of steric hindrance, provided by the biaryl backbone and the benzyloxy group, and the electronic tuning, offered by the difluoro substituents, could lead to catalysts with superior performance in terms of yield, turnover number, and enantioselectivity.

Table 1: Proposed Synthetic Route to a Chiral Biaryl Monophosphine Ligand

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Conversion of alcohol to bromide | PBr₃, Et₂O | (2-(Benzyloxy)-3,4-difluorophenyl)methyl bromide |

| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343)/H₂O | 2-(Benzyloxy)-3,4-difluoro-1,1'-biaryl |

| 3 | ortho-Lithiation and Phosphination | n-BuLi, TMEDA, THF; then ClPPh₂ | (2'-(Benzyloxy)-3',4'-difluoro-[1,1'-biphenyl]-2-yl)diphenylphosphine |

| 4 | (Optional) Debenzylation | H₂, Pd/C | (2'-(Diphenylphosphino)-3',4'-difluoro-[1,1'-biphenyl]-2-ol) |

Table 2: Potential Catalytic Applications of Derived Ligands

| Reaction Type | Substrates | Potential Advantages of Fluorinated Biaryl Ligand |

| Asymmetric Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | High enantioselectivity in the synthesis of axially chiral biaryls. |

| Buchwald-Hartwig Amination | Aryl halides, Amines | Enhanced catalytic activity and selectivity for C-N bond formation. |

| Asymmetric C-H Functionalization | Aromatic compounds, Alkenes/Alkynes | Improved reactivity and stereocontrol. |

Derivatization and Analog Synthesis of 2 Benzyloxy 3,4 Difluorophenyl Methanol

Systematic Modification of the Benzylic Alcohol Functionality

The primary alcohol of (2-(Benzyloxy)-3,4-difluorophenyl)methanol is a versatile anchor for a variety of chemical transformations, including oxidation, etherification, and esterification. Each of these reactions provides access to a unique class of derivatives.

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, (2-(benzyloxy)-3,4-difluorobenzaldehyde). To prevent further oxidation to a carboxylic acid, this conversion is typically carried out with mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). The resulting aldehyde serves as a crucial intermediate for further synthetic elaborations, such as the formation of alkenes via the Wittig reaction or the synthesis of substituted amines through reductive amination.

Etherification: The conversion of the alcohol to an ether can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. For example, using methyl iodide would yield 2-(benzyloxy)-1-(methoxymethyl)-3,4-difluorobenzene. This modification can alter the molecule's lipophilicity and hydrogen-bonding capabilities. Another approach involves using 2-benzyloxypyridine in the presence of methyl triflate to generate benzyl (B1604629) ethers under neutral conditions. nih.gov

Esterification: Ester derivatives are readily synthesized by reacting the alcohol with acyl chlorides or carboxylic acids. wikipedia.org For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) yields (2-(benzyloxy)-3,4-difluorophenyl)methyl acetate. The vast commercial availability of various acyl chlorides allows for the creation of a diverse library of ester analogs, facilitating the exploration of steric and electronic effects.

Interactive Table: Functionalization of the Benzylic Alcohol

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | (2-(Benzyloxy)-3,4-difluorobenzaldehyde) |

| Etherification | Sodium hydride (NaH), Methyl iodide | 2-(Benzyloxy)-1-(methoxymethyl)-3,4-difluorobenzene |

| Esterification | Acetyl chloride, Triethylamine | (2-(Benzyloxy)-3,4-difluorophenyl)methyl acetate |

Exploration of Substituent Effects on the Benzyloxy Group

Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) on the benzyl ring can modulate the electron density of the benzyloxy oxygen. acs.orgresearchgate.net For example, using a 4-methoxybenzyl halide would result in an analog with an electron-rich benzyloxy group, while a 4-nitrobenzyl halide would yield a more electron-deficient one. These changes can impact the molecule's reactivity and its potential interactions with biological targets. Studies on related benzyl systems have shown that electron-withdrawing groups can increase the acidity of benzylic protons, while electron-donating groups have the opposite effect. cdnsciencepub.com

Interactive Table: Analogs with Modified Benzyloxy Groups

| Substituent on Benzyl Ring | Example Reagent | Resulting Analog Name | Electronic Effect |

|---|---|---|---|

| 4-Methoxy | 4-Methoxybenzyl chloride | (2-((4-Methoxybenzyl)oxy)-3,4-difluorophenyl)methanol | Electron-Donating |

| 4-Nitro | 4-Nitrobenzyl chloride | (2-((4-Nitrobenzyl)oxy)-3,4-difluorophenyl)methanol | Electron-Withdrawing |

| 4-Chloro | 4-Chlorobenzyl chloride | (2-((4-Chlorobenzyl)oxy)-3,4-difluorophenyl)methanol | Weakly Electron-Withdrawing |

Diversification of the Difluorophenyl Core through Aromatic Functionalization

Further structural diversity can be achieved by functionalizing the difluorophenyl ring itself. The fluorine atoms on the ring direct incoming electrophiles to specific positions, primarily ortho and para to the activating benzyloxy group.

Halogenation: Additional halogen atoms can be introduced onto the aromatic ring. For instance, bromination can be achieved using N-bromosuccinimide (NBS). A related compound, (4-(benzyloxy)-6-bromo-2,3-difluorophenyl)methanol, highlights the feasibility of such transformations. pharmalego.com These halogenated intermediates can then serve as handles for further diversification through cross-coupling reactions.

Borylation: The difluorophenyl ring can be functionalized to include a boronic acid group, as demonstrated by the existence of (6-(benzyloxy)-2,3-difluorophenyl)boronic acid. bldpharm.com This functional group is highly valuable for Suzuki cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Other Electrophilic Aromatic Substitutions: Other electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, could also be employed to introduce a wider range of functional groups onto the difluorophenyl core, further expanding the chemical space of accessible analogs. The reactivity of fluorinated aromatics in such transformations is well-documented. researchgate.nettdl.org

Combinatorial Chemistry Approaches for Library Generation

The principles of combinatorial chemistry are well-suited for the rapid generation of large libraries of (2-(Benzyloxy)-3,4-difluorophenyl)methanol analogs. nih.govwikipedia.org This can be achieved through techniques like parallel synthesis or split-and-pool methods. wikipedia.org

A potential solid-phase synthesis strategy could involve the following steps:

Immobilization: A derivative of the core scaffold, such as 2,3-difluoro-4-hydroxybenzaldehyde, is attached to a solid support resin.

Diversification of the Benzyloxy Group: The immobilized phenol (B47542) is reacted with a diverse set of benzyl halides to introduce a variety of substituted benzyloxy groups.

Modification of the Benzylic Position: The aldehyde is then converted to the alcohol and subsequently functionalized, for example, by esterification with a library of carboxylic acids.

Cleavage: The final products are cleaved from the solid support, yielding a library of individual compounds.

This high-throughput approach allows for the systematic exploration of the structure-activity landscape, accelerating the discovery of new compounds with desired properties. imperial.ac.uk

Future Research Directions and Unexplored Potential

Development of Novel and More Efficient Synthetic Routes

The current synthesis of (2-(Benzyloxy)-3,4-difluorophenyl)methanol, while effective, provides opportunities for significant improvement. Future research will likely focus on developing more efficient, cost-effective, and sustainable synthetic pathways. Key areas of exploration include:

Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is a primary goal. The development of novel catalysts, potentially based on earth-abundant metals or organocatalysts, could dramatically improve the atom economy and reduce waste from the synthesis. Research into catalytic C-H activation or functionalization of simpler difluorobenzene precursors could provide more direct and elegant routes to the target molecule.

Greener Synthesis: Future synthetic strategies will undoubtedly prioritize environmental considerations. This includes the use of greener solvents, lower reaction temperatures, and the reduction of hazardous reagents and byproducts. Biocatalysis, employing enzymes to perform key transformations, represents a particularly exciting avenue for a highly selective and environmentally benign synthesis.

Process Optimization: A thorough investigation into reaction parameters such as catalyst loading, reaction time, temperature, and solvent effects will be crucial for maximizing yield and purity. The development of a scalable synthesis is paramount for the compound's potential industrial applications.

Expansion of Applications as a Versatile Synthetic Synthon

The strategic placement of the benzyloxy, difluoro, and methanol (B129727) functionalities makes (2-(Benzyloxy)-3,4-difluorophenyl)methanol a potentially valuable building block, or synthon, in organic synthesis. Future research should aim to expand its utility in the construction of complex molecules.

One promising application lies in the synthesis of novel pharmaceutical agents. For instance, compounds with a benzyloxy phenyl core have been investigated as multifunctional agents for conditions like Parkinson's disease. nih.gov The unique electronic properties conferred by the fluorine atoms in (2-(Benzyloxy)-3,4-difluorophenyl)methanol could lead to derivatives with enhanced biological activity, selectivity, and metabolic stability.

Further exploration of its reactivity is warranted. The hydroxyl group can be readily converted into a variety of other functional groups, allowing for its incorporation into a wide range of molecular scaffolds. The aromatic ring itself can undergo further functionalization, providing access to a diverse library of polysubstituted difluorinated compounds. Research into divergent synthetic pathways, where a single precursor leads to multiple, structurally distinct products, would showcase its versatility. acs.org

Advanced Mechanistic Studies of its Reactivity

A deeper understanding of the reactivity of (2-(Benzyloxy)-3,4-difluorophenyl)methanol is fundamental to its effective utilization. Advanced mechanistic studies will provide crucial insights into how the interplay of its functional groups dictates its chemical behavior.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and rationalize observed selectivities. rsc.org These in-silico studies can guide experimental design and accelerate the discovery of new reactions.

Spectroscopic Analysis: In-depth spectroscopic studies, including advanced NMR techniques and in-situ reaction monitoring, can provide real-time information on reaction intermediates and kinetics. researchgate.net This data is invaluable for elucidating complex reaction mechanisms.

Structure-Reactivity Relationships: Systematic studies on the influence of the fluorine atoms and the benzyloxy group on the reactivity of the methanol moiety will be critical. For example, understanding how these groups affect the acidity of the hydroxyl proton or the stability of carbocation intermediates is essential for predicting and controlling its reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. syrris.com The integration of (2-(Benzyloxy)-3,4-difluorophenyl)methanol into these modern synthetic workflows is a key future direction.

Flow Synthesis: Developing a continuous flow process for the synthesis of (2-(Benzyloxy)-3,4-difluorophenyl)methanol would enable on-demand production and facilitate process optimization. thieme-connect.deorganic-chemistry.org Flow chemistry can also allow for the safe handling of hazardous reagents and the exploration of reaction conditions that are not accessible in batch.

Automated Synthesis: Automated synthesis platforms can be used to rapidly screen reaction conditions and synthesize libraries of derivatives for biological evaluation. sigmaaldrich.comwikipedia.org The integration of artificial intelligence and machine learning with these platforms could further accelerate the discovery of new applications for this compound. youtube.com The development of automated protocols for the multi-step synthesis of complex molecules starting from (2-(Benzyloxy)-3,4-difluorophenyl)methanol would be a significant advancement. nih.gov

By focusing on these future research directions, the scientific community can fully exploit the potential of (2-(Benzyloxy)-3,4-difluorophenyl)methanol, paving the way for its use in a new generation of advanced materials and pharmaceuticals.

Q & A

Q. What are the recommended synthetic routes for (2-(Benzyloxy)-3,4-difluorophenyl)methanol, and how can intermediates be characterized?

A practical approach involves a multi-step synthesis starting with fluorinated benzyl ether precursors. For example:

- Step 1 : Introduce the benzyloxy group via nucleophilic substitution using benzyl bromide and a fluorophenol derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Fluorinate the aromatic ring using electrophilic fluorinating agents (e.g., Selectfluor®) or via directed ortho-metalation strategies.

- Step 3 : Reduce the carbonyl group (e.g., ketone to alcohol) using NaBH₄ or LiAlH₄ in anhydrous THF . Characterization : Confirm intermediates via / NMR (e.g., δ 4.6–5.2 ppm for benzyloxy –CH₂–) and LC-MS (m/z 327.33 for [M+H]⁺) .

Q. Which analytical techniques are critical for verifying the purity and structure of (2-(Benzyloxy)-3,4-difluorophenyl)methanol?

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) and detect impurities (e.g., unreacted fluorophenol derivatives).

- FT-IR : Confirm the –OH stretch (~3200–3400 cm⁻¹) and benzyl ether C–O–C absorption (~1250 cm⁻¹).

- High-resolution MS : Validate the molecular formula (C₁₉H₁₅F₂NO₂) with <2 ppm mass error .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for fluorinated benzyl ether derivatives?

Fluorine atoms induce complex splitting due to (-) and (-) couplings. Strategies include:

- Decoupling experiments : Suppress signals to simplify NMR spectra.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - couplings, especially for aromatic protons adjacent to fluorine substituents .

Q. What experimental parameters influence the regioselectivity of fluorination in (2-(Benzyloxy)-3,4-difluorophenyl)methanol synthesis?

- Substituent effects : Electron-withdrawing groups (e.g., –OCH₂Ph) direct fluorination to meta/para positions.

- Catalytic systems : Pd-catalyzed C–H activation or Lewis acids (e.g., BF₃·Et₂O) enhance selectivity for 3,4-difluorination .

- Temperature control : Lower temperatures (−20°C to 0°C) minimize over-fluorination .

Q. How can the stability of (2-(Benzyloxy)-3,4-difluorophenyl)methanol be assessed under varying pH and solvent conditions?

- Accelerated degradation studies : Expose the compound to acidic (HCl/MeOH), basic (NaOH/EtOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) under inert atmospheres.

- Light sensitivity : Store in amber vials to prevent benzyl ether cleavage under UV light .

Q. What strategies are effective in isolating and identifying process-related impurities during scale-up?

- Impurity profiling : Use preparative HPLC to isolate impurities (e.g., de-fluorinated byproducts or diastereomers) and characterize via HR-MS/MS.

- Mechanistic studies : Trace impurity formation to incomplete reductions (e.g., residual ketones) or benzyl ether hydrolysis. Adjust reaction stoichiometry or use scavengers (e.g., molecular sieves) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data for fluorinated benzyl alcohols?

- Crystallization conditions : Polymorphism can arise from solvent polarity (e.g., EtOAc vs. hexane). Use differential scanning calorimetry (DSC) to identify polymorphs.

- Solubility testing : Compare solubility in DMSO, methanol, and water using nephelometry. Note that fluorinated analogs often exhibit lower aqueous solubility due to hydrophobic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.